N-(3,5-Difluoropyridin-2-YL)acetamide

Kinase Inhibition Enzyme Assay Target Engagement

Sourcing a regioisomerically pure fluoropyridine building block is critical; the 3,5-difluoro pattern is non-interchangeable with 3,4-difluoro analogs for target binding. N-(3,5-Difluoropyridin-2-yl)acetamide solves this by providing the exact acetamide linkage geometry required for ATP-binding pocket interactions. - Enables synthesis of PROTACs (e.g., BRD4 degraders) with picomolar DC50 values. - Serves as a precursor for fluoroquinolone R1 groups overcoming quinolone resistance in Gram-negative bacteria. - Directly applicable to hNav1.7 inhibitor synthesis for non-opioid analgesic development. Bulk stock available.

Molecular Formula C7H6F2N2O
Molecular Weight 172.135
CAS No. 1260674-72-3
Cat. No. B2835887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Difluoropyridin-2-YL)acetamide
CAS1260674-72-3
Molecular FormulaC7H6F2N2O
Molecular Weight172.135
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=N1)F)F
InChIInChI=1S/C7H6F2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12)
InChIKeyWPZLFYHNISWZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Difluoropyridin-2-yl)acetamide – Overview


N-(3,5-Difluoropyridin-2-yl)acetamide is a fluorinated pyridine derivative with the molecular formula C7H6F2N2O, characterized by a 3,5-difluoropyridine core bearing an acetamide group at the 2-position [1]. The compound's structural features, specifically the electronegative fluorine atoms at the 3- and 5-positions and the hydrogen-bonding potential of the acetamide moiety, confer distinct physicochemical properties that are exploited in medicinal chemistry. It is primarily documented as a versatile synthetic intermediate, employed in the construction of more complex biologically active molecules, including kinase inhibitors and modulators of protein function .

Synthetic building block for kinase inhibitor and PROTAC programs
Key motif for fluoroquinolone R1 group in resistance research
Acetamide directing group enables N-difluoromethyl-2-pyridone synthesis

N-(3,5-Difluoropyridin-2-yl)acetamide: Why Analogs Fail


In the development of kinase inhibitors, PROTACs, and other small-molecule modulators, the substitution of a single functional group or regioisomeric position on a pyridine scaffold can result in a complete loss of target potency, altered binding mode, or a >100-fold shift in selectivity profile [1]. The 3,5-difluoro substitution pattern on the pyridine ring, combined with the specific N-(2-pyridyl)acetamide linkage, is not interchangeable with its 3,4-difluoro analogs or the regioisomeric 2-(3,5-difluoropyridin-2-yl)acetamide. The position of the acetamide group dictates its hydrogen-bonding geometry and its capacity to form key interactions within the ATP-binding pocket of kinases or with E3 ligase components in PROTAC systems. Therefore, researchers cannot assume that a compound with a similar molecular formula will reproduce the same synthetic utility or biological activity; the specific arrangement of fluorine atoms and the acetamide moiety is a critical determinant of downstream performance [2].

Regioisomeric acetamide
2-(3,5-Difluoropyridin-2-yl)acetamide may shift hydrogen-bonding geometry and target engagement profile
3,4-Difluoro substitution
Different fluorine arrangement may alter kinase pocket fit and scaffold recognition
Amine analog (lacking acetamide)
1-(3,5-Difluoropyridin-2-yl)ethanamine may not support the same difluorocarbene insertion chemistry

Quantitative Evidence for N-(3,5-Difluoropyridin-2-yl)acetamide


Class-Level Potency in Kinase and HDAC Assays

While direct quantitative data for N-(3,5-Difluoropyridin-2-yl)acetamide as a standalone inhibitor is not publicly reported, its utility as a synthetic precursor to bioactive molecules is established through class-level inference from closely related difluoropyridine derivatives. Data from BindingDB reveals that compounds containing the 3,5-difluoropyridin-2-yl motif demonstrate a wide range of potent target engagement. For instance, a related scaffold exhibited a Ki of 2 nM against the human A3 adenosine receptor [1], while another derivative showed an IC50 of 200 nM in a bi-functional enzyme kinase assay [2]. Furthermore, a 3,5-difluoropyridin-2-yl-containing PROTAC, GNE-987, demonstrated picomolar BRD4 degradation (DC50=0.03 nM) and nanomolar binding to BRD4 BD1/BD2 (IC50s of 4.7 and 4.4 nM, respectively), highlighting the capability of this motif to produce highly potent and selective compounds when incorporated into larger structures .

Class-level potency context
Class-level inference
Ki 2 nM – IC50 200 nM reported for related 3,5-difluoropyridin-2-yl motifs; GNE-987 BRD4 DC50 0.03 nM
Supports scaffold potential in kinase/PROTAC contexts
Class-level data from BindingDB; product-specific potency not reported
Kinase Inhibition Enzyme Assay Target Engagement

Overcoming Drug Resistance in DNA Gyrase

In a comparative study of fluoroquinolones, the presence of the 6-amino-3,5-difluoropyridin-2-yl group at the R1 position was shown to be critical for maintaining potent inhibitory activity against drug-resistant Salmonella DNA gyrase. The compound WQ-3810, which contains this moiety, exhibited an IC50 of 0.031 ± 0.003 μg/mL. In stark contrast, the derivative WQ-4065, in which the 6-amino group was replaced with a 6-ethylamino group (6-ethylamino-3,5-difluoropyridine-2-yl), displayed a >23-fold reduction in potency, with an IC50 of 0.72 ± 0.39 μg/mL [1]. This significant loss of activity directly demonstrates that the specific substitution pattern on the 3,5-difluoropyridine ring is not trivial and is a key determinant of biological activity, even when other parts of the molecule remain unchanged.

Gyrase inhibition (WQ-3810 vs WQ-4065)
Cross-study comparable
IC50 0.031 μg/mL (WQ-3810) vs 0.72 μg/mL (WQ-4065); >23-fold difference
Motif-specific activity context; substitution pattern critical for gyrase target engagement
Recombinant DNA gyrase supercoiling assay
Antimicrobial Resistance DNA Gyrase Structure-Activity Relationship

Precursor for N-Difluoromethyl-2-pyridone Synthesis

Unlike simple pyridine derivatives that may not be amenable to direct difluoromethylation, N-(pyridin-2-yl)acetamide derivatives, such as N-(3,5-Difluoropyridin-2-yl)acetamide, have been identified as excellent precursors for the one-pot synthesis of N-difluoromethyl-2-pyridone derivatives [1]. This synthetic route utilizes sodium chlorodifluoroacetate as a difluorocarbene source in the presence of a catalytic amount of 18-crown-6 [1]. This specific application highlights a unique reactivity profile conferred by the acetamide group on the pyridine ring. In contrast, building blocks lacking this functional group, such as 1-(3,5-difluoropyridin-2-yl)ethanamine, are not suitable for this particular transformation and would require alternative, potentially less efficient, synthetic pathways to achieve the same structural modification.

N-Difluoromethyl-2-pyridone synthesis
Class-level inference
Effective precursor for one-pot difluorocarbene insertion; amine analog not suitable
Enables privileged scaffold construction for medicinal chemistry
Reaction with ClCF2CO2Na, 18-crown-6
Synthetic Chemistry Fluorine Chemistry Heterocycle Synthesis

Supplier-Certified Use in hNav1.7 and PKCθ Programs

The primary Sigma-Aldrich product datasheet for N-(3,5-Difluoropyridin-2-yl)acetamide (Aldrich I17907) explicitly lists its application as a reactant for the synthesis of specific, therapeutically relevant target classes. These include "Diaminotriazine hNav1.7 inhibitors" (targeting the NaV1.7 voltage-gated sodium channel, a key target in pain research) and "Orally available naphthyridine protein kinase D inhibitors," as well as its use in programs for Protein Kinase C (PKC) inhibitors and Phosphodiesterase 5 (PDE5) inhibitors . This level of specificity is not provided for many of its close structural analogs, such as 2-(3,5-difluoropyridin-2-yl)acetamide, which is a regioisomer and may not be as suitable for these specific inhibitor templates. The Sigma-Aldrich entry also notes its use in the synthesis of "Survival motor neuron (SMN) protein modulators," which are critical in spinal muscular atrophy research . The explicit naming of these high-value target classes provides a direct, industry-validated rationale for procurement.

Supplier-certified applications
Supporting evidence
Reactant for hNav1.7, PKCθ, PKD, PDE5 inhibitors and SMN modulators
Supplier-reported application context; regioisomer not listed for these targets
Data to verify from Sigma-Aldrich I17907; no peer-reviewed study provided
Ion Channel Modulation Protein Kinase C Pain & Immunology

Applications of N-(3,5-Difluoropyridin-2-yl)acetamide


Kinase Inhibitor Synthesis for Resistant Cancers

Based on the proven utility of the 3,5-difluoropyridin-2-yl scaffold in generating potent kinase inhibitors (as shown by GNE-987's picomolar activity against BRD4), this compound is an ideal starting material for medicinal chemistry programs developing novel inhibitors of kinases like FLT3, JAK2, c-KIT, or PKCθ [1]. The commercial availability of this building block in 97% purity from major suppliers enables rapid synthesis and SAR exploration, accelerating hit-to-lead campaigns for oncology and autoimmune disease research.

Novel Fluoroquinolone Antibiotics Against Resistance

The data from the WQ-3810 study provides a compelling case for the importance of a properly substituted 3,5-difluoropyridine R1 group in overcoming quinolone resistance in Salmonella [1]. N-(3,5-Difluoropyridin-2-yl)acetamide can serve as a strategic precursor for introducing this critical R1 group into new fluoroquinolone analogs. Procurement of this building block is a rational step for any antibiotic discovery program aiming to develop agents effective against multi-drug-resistant Gram-negative bacteria.

PROTACs and Molecular Glues for Protein Degradation

The 3,5-difluoropyridin-2-yl moiety is a key component in several reported PROTACs, including GNE-987 and PROTAC BRD4 Degrader-8, which degrade the BRD4 protein with DC50 values in the low nanomolar to picomolar range [1]. The 3,5-difluoropyridin-2-yl group is used to link the target-binding warhead to the E3 ligase ligand. Using N-(3,5-Difluoropyridin-2-yl)acetamide as a starting point for synthesizing linker-functionalized pyridine intermediates is a high-value application for teams developing next-generation targeted protein degradation therapeutics.

NaV1.7 Modulators for Pain Research

As explicitly documented by a primary chemical supplier, this compound is a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors [1]. Given that hNav1.7 is a genetically validated target for pain, and selective inhibition is a major challenge in the field, this direct link provides a clear procurement rationale for academic and industrial labs working in pain biology and the development of non-opioid analgesics.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (e.g., FLT3, JAK2, PKCθ)
3,5-Difluoropyridin-2-yl building block with defined substitution
Kinase panel selectivity and target engagement review
Fluoroquinolone antibiotic research against resistant strains
R1 group precursor with 3,5-difluoropyridine motif
DNA gyrase inhibition potency in resistant isolates
PROTAC and molecular glue design
Acetamide-functionalized pyridine as linker precursor
Ternary complex formation and degradation efficiency
Pain target research (hNav1.7 modulation)
Supplier-documented reactant for diaminotriazine inhibitors
Ion channel modulation and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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